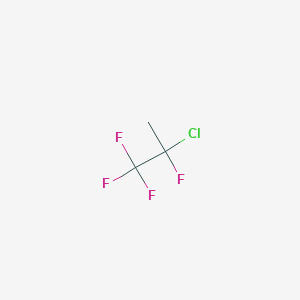

2-Chloro-1,1,1,2-tetrafluoropropane

Description

Contextualizing Halogenated Propane (B168953) Chemistry in Contemporary Research

Halogenated hydrocarbons, particularly haloalkanes, are formed when one or more hydrogen atoms in an aliphatic hydrocarbon are replaced by halogen atoms like fluorine, chlorine, bromine, or iodine. ncert.nic.in These compounds are classified based on the number of halogen atoms—mono, di, or polyhalogen compounds. ncert.nic.in Halogenated propanes, as part of this larger class, have historically found wide application as refrigerants, solvents, aerosol propellants, and intermediates for chemical synthesis. iloencyclopaedia.org

The chemistry of haloalkanes is largely defined by the nature of the carbon-halogen bond and the high electronegativity of the halogen atom, which creates a partial positive charge on the carbon atom. This makes them susceptible to nucleophilic substitution reactions, a cornerstone of their utility in organic synthesis. ncert.nic.in

Contemporary research in propane chemistry is increasingly driven by the need for sustainability and efficiency. For instance, significant efforts are being made to develop novel catalytic methods for propane dehydrogenation (PDH) at lower temperatures to produce propylene, a key industrial feedstock. scitechdaily.com Recent breakthroughs include a water-assisted, photo-thermo catalytic process that operates near room temperature, highlighting a shift away from energy-intensive traditional methods. scitechdaily.com Similarly, research into converting carbon dioxide directly into propane using specialized electrolyzers represents a major push towards creating green, scalable, and economically viable chemical manufacturing processes. technologynetworks.com This broader context of innovation in propane utilization underscores the search for specialized molecules like 2-Chloro-1,1,1,2-tetrafluoropropane that can serve as valuable building blocks in these modern, efficient synthetic pathways.

Significance of 2-Chloro-1,1,1,2-tetrafluoropropane as a Key Research Target

The primary significance of 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) in current research lies in its role as an advantageous starting material for producing 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.comgoogle.com HFO-1234yf is a hydrofluoroolefin (HFO) that has gained prominence as a next-generation refrigerant, particularly for automobile air conditioners, because it has a significantly lower global warming potential (GWP) compared to the hydrofluorocarbons (HFCs) it replaces. google.comnih.gov

The conversion of HCFC-244bb to HFO-1234yf is achieved through a dehydrochlorination reaction, where a molecule of hydrogen chloride (HCl) is removed. google.com The efficiency and economic viability of the entire process to produce HFO-1234yf is therefore highly dependent on the ability to produce HCFC-244bb efficiently. google.com This has made the synthesis of HCFC-244bb a critical research target for chemical companies and academic researchers aiming to supply the growing market for low-GWP refrigerants.

While HCFCs like 2-Chloro-1,1,1,2-tetrafluoropropane are being phased out for direct use in applications like refrigeration and foam blowing due to their own environmental impact, its value has transitioned to that of a critical precursor in the synthesis of more environmentally benign compounds. lookchem.com This positions it as a key intermediate in the chemical industry's move towards more sustainable technologies.

Academic Relevance and Research Landscape of the Compound in Advanced Chemical Synthesis

The academic and industrial research landscape for 2-Chloro-1,1,1,2-tetrafluoropropane is dominated by the development of novel and efficient synthesis methods. The goal is to create economically advantageous production routes that can support the large-scale manufacturing of its downstream products, chiefly HFO-1234yf. google.com Several distinct synthetic pathways have been explored and patented, indicating a highly active area of chemical process development.

One major approach involves the fluorination of chlorinated propanes. A patented method describes the continuous reaction of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) with a fluorinating agent like hydrogen fluoride (B91410) (HF) in a fixed-bed reactor containing a fluorinating catalyst. nus.edu.sg The resulting HCFC-244bb can then be purified and subsequently dehydrochlorinated to prepare 2,3,3,3-tetrafluoropropene. nus.edu.sg

Another researched pathway starts with a different precursor. A method has been developed for the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene using hydrogen fluoride. wipo.int This reaction is conducted in the presence of a catalyst system composed of a metal halide (such as SbCl₅, TiCl₄, or SnCl₄) and a perfluorosulfonic acid, which offers high reaction selectivity. wipo.int

A third distinct strategy involves the direct chlorination of a fluorinated propane. Research has shown that 2-Chloro-1,1,1,2-tetrafluoropropane can be efficiently produced by reacting 1,1,1,2-tetrafluoropropane (B1626849) (HFC-254eb) with chlorine. google.com This method is presented as a way to produce the desired intermediate from industrially available materials. google.com The variety of these synthetic routes highlights the intense research focus on optimizing the production of this key fluorocarbon intermediate.

Summary of Synthesis Methods for 2-Chloro-1,1,1,2-tetrafluoropropane

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c1-2(4,5)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCNZLDHTZESTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893542 | |

| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

421-73-8 | |

| Record name | 2-Chloro-1,1,1,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-chloro-1,1,1,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2-Tetrafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Engineering Research for 2 Chloro 1,1,1,2 Tetrafluoropropane

Catalytic Synthesis Routes to 2-Chloro-1,1,1,2-tetrafluoropropane

Catalytic methods are central to the industrial production of 2-chloro-1,1,1,2-tetrafluoropropane, offering pathways that aim for high yield and reaction stability. These routes are broadly categorized into liquid-phase and multi-step procedures.

Liquid-phase fluorination represents a primary method for synthesizing 2-chloro-1,1,1,2-tetrafluoropropane. This approach involves the direct fluorination of a suitable precursor in a liquid reaction medium, facilitated by a catalyst system.

A key raw material for the synthesis is 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf). wipo.int This compound serves as the direct precursor in a liquid-phase reaction with hydrogen fluoride (B91410) (HF). The process is designed to be highly selective, and using high-purity HCFC-1233xf can prolong the life of the catalyst by reducing the need for oxidizing agents like chlorine. wipo.intgoogle.com The reaction adds one hydrogen and one fluorine atom across the double bond of the HCFC-1233xf molecule to yield the target compound, 2-chloro-1,1,1,2-tetrafluoropropane.

The effectiveness of the liquid-phase fluorination of HCFC-1233xf hinges on a composite catalyst system. This system combines a metal halide with a perfluorosulfonic acid. wipo.int The dual-catalyst approach enhances reaction rates and selectivity. The metal halide component can be selected from a range of options, while the perfluorosulfonic acid acts as a co-catalyst. wipo.int This method is noted for having a long catalyst service life and avoids the use of chlorine gas in the reaction process. wipo.int

Table 1: Catalyst Components in Liquid Phase Synthesis

| Catalyst Type | Examples |

|---|---|

| Metal Halide | SbCl₅, TiCl₄, SnCl₄, NbCl₅, TaCl₅, SbF₅, SbCl₂F₃, TiF₄, SnF₄, NbF₅, TaF₅ |

| Perfluorosulfonic Acid | FSO₃H, CF₃SO₃H, C₂F₅SO₃H, C₄F₉SO₃H |

Data sourced from patent information describing the synthesis method. wipo.int

To maximize the yield and efficiency of the synthesis, the molar ratios of the reactants and catalysts are carefully controlled. The reaction is typically conducted at a temperature ranging from 25°C to 150°C. wipo.int The ratio of the precursor (HCFC-1233xf) to the fluorinating agent (HF) is a critical parameter, as is the ratio between the two catalyst components. wipo.int

Table 2: Optimized Molar Ratios for Liquid-Phase Reaction

| Reactants/Catalysts | Molar Ratio |

|---|---|

| HCFC-1233xf to HF | 1:1 to 1:30 |

| Metal Halide to Perfluorosulfonic Acid | 1:0.1 to 1:10 |

Data sourced from patent information outlining the reaction conditions. wipo.int

Beyond single-step liquid-phase fluorination, multi-step processes are also employed, often starting with more basic chlorinated propane (B168953) derivatives.

While direct chlorination of a compound like 1,2-dichloro-2-fluoropropane (B1345526) to form 2-chloro-1,1,1,2-tetrafluoropropane is not a commonly documented pathway in the reviewed literature, multi-step syntheses often involve the transformation of other chlorinated propane derivatives. For instance, a related process involves the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane starting from 2,3-dichloro-1,1,1-trifluoropropane (B1583484). nus.edu.sg In this method, 2,3-dichloro-1,1,1-trifluoropropane is mixed with a fluorinating agent, gasified, and then passed through a fixed-bed reactor containing a fluorination catalyst at temperatures between 150-180°C to produce 2-chloro-1,1,1,2-tetrafluoropropane. nus.edu.sg The general principles of alkane halogenation show that reactivity can differ significantly between primary, secondary, and tertiary hydrogens, a factor that would be critical in any direct chlorination strategy. libretexts.org

Multi-Step Synthetic Procedures

Subsequent Catalytic Fluorination with Hydrogen Fluoride

The synthesis of 2-chloro-1,1,1,2-tetrafluoropropane can be achieved through the liquid-phase fluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) using hydrogen fluoride (HF). wipo.int This process utilizes a catalyst system composed of a metal halide and a perfluorosulfonic acid. wipo.int

The choice of metal halide is crucial and can include antimony pentachloride (SbCl₅), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), among others. wipo.int The perfluorosulfonic acid component can be selected from options like fluorosulfonic acid (FSO₃H) and trifluoromethanesulfonic acid (CF₃SO₃H). wipo.int Research indicates that the molar ratio between the metal halide and the perfluorosulfonic acid should be in the range of 1:0.1 to 1:10. wipo.int Furthermore, the molar ratio of HCFO-1233xf to HF is typically maintained between 1:1 and 1:30, with the reaction temperature ranging from 25°C to 150°C. wipo.int This method is noted for its high reaction selectivity and the extended service life of the catalysts. wipo.int Another approach involves using a boron catalyst, optionally with a fluorinated sulfonic acid, for the preparation of 2-chloro-1,1,1,2-tetrafluoropropane from 2-chloro-3,3,3-trifluoroprop-1-ene. wipo.int

Recent advancements in catalysis have explored the use of gold(I) complexes for HF transfer reactions. nih.gov While not directly applied to this specific synthesis, these developments in catalytic hydrofluorination are noteworthy. nih.govnih.gov Similarly, new methods for the safer, scalable generation of hydrogen fluoride using cation exchange resins like Amberlyst 15DRY could impact future synthetic strategies. eurekalert.org

Influence of Solvents and Ultraviolet Light Irradiation on Chlorination Selectivity

The selectivity of chlorination reactions can be significantly influenced by the choice of solvent and the application of ultraviolet (UV) light. While specific studies on the direct chlorination to form 2-chloro-1,1,1,2-tetrafluoropropane are not detailed in the provided context, general principles of solvent effects on reaction selectivity are well-established. For instance, the polarity of the solvent can affect the reaction pathways and product distribution in various chemical transformations. nih.govresearchgate.net

Gas-Phase Synthesis via Fluorination of Chlorinated Precursors (e.g., 2,3-dichloro-1,1,1-trifluoropropane)

An alternative route to 2-chloro-1,1,1,2-tetrafluoropropane involves the gas-phase fluorination of chlorinated precursors. A key precursor in this process is 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db). google.com The synthesis of HCFC-243db itself can be achieved from 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) through a carbene synthesis route. google.com The subsequent reaction of HCFC-243db, which involves the addition of hydrogen fluoride and the elimination of hydrogen chloride (HCl), can yield 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) or 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which can then be further processed. google.com

A two-step continuous gas-phase process has been developed for the production of HFO-1234yf from 2-chloro-3,3,3-trifluoropropene (HFO-1233xd), which involves an intermediate composition that can include CF₃CFClCH₃ (2-chloro-1,1,1,2-tetrafluoropropane). epo.org This process demonstrates the feasibility of gas-phase synthesis routes for related fluorinated propanes. epo.org

Design and Performance of Fixed Bed Reactors in Gas-Phase Processes

Fixed-bed reactors are a cornerstone of the chemical process industries, particularly for large-scale, gas-phase catalytic reactions. pageplace.deuni-stuttgart.de Their design is critical for achieving optimal performance, including high conversion rates and selectivity. A typical fixed-bed reactor consists of a vessel filled with catalyst particles, through which the gaseous reactants flow. pageplace.deuni-stuttgart.de For highly exothermic or endothermic reactions, multitubular reactors are often employed to manage heat transfer effectively. pageplace.decomsol.it In these designs, the catalyst is packed into multiple tubes surrounded by a heat-transfer medium. pageplace.decomsol.it

The performance of a fixed-bed reactor is influenced by several factors, including the catalyst properties, operating conditions (temperature, pressure, and flow rate), and the reactor's physical design. researchgate.netusm.my Proper distribution of the gas flow is essential to ensure uniform reaction conditions across the catalyst bed. pageplace.de The pressure drop across the reactor is another important consideration, especially in processes involving gas recycling. uni-stuttgart.de Modeling and simulation are valuable tools for the design, optimization, and troubleshooting of fixed-bed reactors. comsol.itresearchgate.net

Catalyst Selection and Activity for Gas-Phase Fluorination

The choice of catalyst is paramount for the success of gas-phase fluorination reactions. Chromium-based catalysts, particularly those derived from chromium oxide (Cr₂O₃), are widely used. researchgate.netepa.gov These catalysts are typically pre-fluorinated to activate them. The addition of promoters such as magnesium (Mg), calcium (Ca), and lanthanum (La) can enhance the formation of highly dispersed active species (CrOₓFᵧ), leading to improved catalytic activity and lifetime. researchgate.net

The reaction conditions, including temperature, the molar ratio of reactants (e.g., HF to the chlorinated precursor), and contact time, significantly affect the product distribution and selectivity. researchgate.net For instance, in the gas-phase fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene, higher temperatures, larger HF ratios, and shorter contact times favor the desired product. researchgate.net The reaction pathways in these systems can be complex, involving both addition/elimination and direct chlorine/fluorine exchange mechanisms. researchgate.netepa.gov

Advanced Catalyst Development for 2-Chloro-1,1,1,2-tetrafluoropropane Production

Heterogeneous Catalysis Systems for Selective Conversion

Research into advanced catalysts for the production of 2-chloro-1,1,1,2-tetrafluoropropane is focused on developing highly selective and stable heterogeneous systems. As mentioned, fluorinated chromium oxide-based catalysts are a key area of investigation. researchgate.net The goal is to maximize the conversion of the precursor to the desired product while minimizing the formation of byproducts.

The development of these catalysts involves understanding the relationship between the catalyst's structure and its performance. Techniques like X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy are used to characterize the catalyst's physical and chemical properties. researchgate.net The surface area of the catalyst, which can be enhanced by the addition of certain promoters, also plays a crucial role in its activity. researchgate.net The continuous development of more efficient and robust heterogeneous catalysts is essential for improving the economic and environmental viability of 2-chloro-1,1,1,2-tetrafluoropropane production.

Research on Nanoscopic Catalysts in Fluorination Processes

The investigation into nanoscopic catalysts for the fluorination of hydrochlorofluoroolefins represents a frontier in enhancing reaction efficiency and selectivity. While specific research into nanoscopic catalysts for the direct synthesis of 2-chloro-1,1,1,2-tetrafluoropropane is emerging, broader studies on related fluorination reactions provide insight into potential applications.

One area of development is the use of chromium-based nanocatalysts for gas-phase fluorination and hydrofluorination reactions. These catalysts, often composed of chromium oxides, offer a high surface area for reaction, which can lead to improved catalytic activity. Another innovative approach involves magnetically recoverable nanocatalysts. These catalysts, typically based on magnetic iron nanoparticles, can facilitate rapid and efficient reactions under milder conditions and are easily separated from the reaction mixture using magnetic fields, which simplifies product purification and catalyst recycling.

The application of these nanoscopic systems to the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane could offer significant advantages over traditional catalysts by potentially increasing reaction rates, improving product selectivity, and promoting more environmentally benign process conditions.

Table 1: Potential Nanoscopic Catalysts for Fluorination

| Catalyst Type | Potential Advantages in HCFC-244bb Synthesis |

| Chromium-Based Nanocatalysts | Increased surface area, potentially leading to higher activity in gas-phase fluorination. |

| Magnetically Recoverable Nanocatalysts | Facilitates easy separation and recycling, reduces waste, and may operate under milder conditions. |

Catalyst Regeneration and Longevity Studies in Industrial Scale-Up Research

In the industrial-scale production of fluorochemicals like 2-chloro-1,1,1,2-tetrafluoropropane, the longevity and regenerability of the catalyst are critical economic and environmental factors. The catalysts used, particularly chromium-based ones, are susceptible to deactivation over time. googleapis.com This loss of activity can be caused by several factors, including the deposition of carbonaceous materials (coking) on the catalyst surface and sintering of the active metal particles. googleapis.com

Research has focused on methods to regenerate these spent catalysts to extend their operational lifetime. A common method for regenerating chromium-containing fluorination catalysts involves a multi-step process. fmeasure.comgoogle.comgoogle.com After a period of use, the catalyst can be treated by heating it in a stream of air or a mixture of air and an inert gas like nitrogen, followed by treatment with hydrogen fluoride (HF). google.comgoogle.comepo.org This procedure aims to burn off carbon deposits and re-fluorinate the catalyst surface to restore its activity. fmeasure.comgoogle.comgoogle.com For instance, a used chromium-containing catalyst can be regenerated by contacting it with a mixture of an oxidizing agent, like air, and hydrogen fluoride at temperatures between 300°C and 500°C. fmeasure.comgoogle.comgoogle.com Some processes may also use chlorine gas to aid in regeneration. epo.org

The development of robust catalysts with extended life is a key goal. Some synthesis methods for 2-chloro-1,1,1,2-tetrafluoropropane are noted for the long service life of the catalysts employed. nih.gov However, in other related processes, catalysts have been observed to lose substantial activity after relatively short periods, sometimes within hours, due to issues like catalyst fusion. fmeasure.com The ability to perform regeneration either periodically or continuously is crucial for the economic viability of large-scale production. epo.org

Table 2: Catalyst Regeneration Parameters

| Deactivation Cause | Regeneration Method | Typical Conditions |

| Carbon Deposition (Coking) | Heating with an oxidizing agent (e.g., air/N2 mixture) | 300°C to 500°C fmeasure.comgoogle.comgoogle.com |

| Loss of Fluorine from Surface | Treatment with Hydrogen Fluoride (HF) | 300°C to 500°C fmeasure.comgoogle.comgoogle.com |

Green Chemistry Principles in 2-Chloro-1,1,1,2-tetrafluoropropane Synthesis

The application of green chemistry principles is essential for developing sustainable methods for chemical production. googleapis.comgoogle.comgoogle.com In the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane, key areas of focus include minimizing waste through byproduct reduction and maximizing the efficiency of atom utilization. googleapis.comgoogle.com

Minimization of Undesirable Byproduct Formation

A primary goal in the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane is to maximize selectivity towards the desired product while minimizing the formation of unwanted byproducts. One of the main synthesis routes involves the hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). nih.govgoogleapis.com

During this reaction, several byproducts can be formed. These include underfluorinated intermediates and over-fluorinated products. fmeasure.com For example, the reaction of HCFO-1233xf with hydrogen fluoride can lead to the formation of 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). researchgate.net In related precursor synthesis steps, other byproducts such as dichlorodifluoropropene (a 1232 isomer) and trichlorofluoropropene (a 1231 isomer) can also be generated. fmeasure.com

Process conditions are optimized to reduce the generation of these impurities. The choice between a gas-phase or liquid-phase reaction can significantly impact selectivity. Liquid-phase fluorination is often preferred as it can be controlled at lower temperatures, which helps to reduce the formation of byproducts that may result from decomposition at higher temperatures. googleapis.com The formation of a ternary azeotrope between HCFC-244bb, the precursor HCFO-1233xf, and hydrogen fluoride (HF) has also been identified, which is a critical consideration for separation and purification processes. epo.org

Table 3: Byproducts in 2-Chloro-1,1,1,2-tetrafluoropropane Synthesis

| Byproduct Name | Abbreviation | Formation Context |

| 1,1,1,2,2-Pentafluoropropane | HFC-245cb | Over-fluorination of 2-chloro-3,3,3-trifluoropropene. researchgate.net |

| Dichlorodifluoropropene | 1232 isomer | Underfluorinated intermediate in precursor synthesis. fmeasure.com |

| Trichlorofluoropropene | 1231 isomer | Underfluorinated intermediate in precursor synthesis. fmeasure.com |

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com A higher atom economy signifies a more efficient and less wasteful process. youtube.com The calculation is typically represented as:

Percent Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 youtube.com

The synthesis of 2-chloro-1,1,1,2-tetrafluoropropane via the addition of hydrogen fluoride (HF) to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is an example of a reaction with high theoretical atom economy.

Reaction: C₃H₂ClF₃ + HF → C₃H₃ClF₄

In this addition reaction, all atoms from the reactants are incorporated into the single desired product. Therefore, the theoretical atom economy is 100%, representing an ideal scenario in terms of atom utilization. This type of reaction is highly desirable from a green chemistry perspective as it generates no byproducts in its ideal form. youtube.com

Table 4: Atom Economy Calculation for the Synthesis of 2-Chloro-1,1,1,2-tetrafluoropropane

| Reactant | Formula | Molecular Mass ( g/mol ) |

| 2-Chloro-3,3,3-trifluoropropene | C₃H₂ClF₃ | 130.49 nih.gov |

| Hydrogen Fluoride | HF | 20.01 |

| Total Reactant Mass | 150.50 | |

| Product | Formula | Molecular Mass ( g/mol ) |

| 2-Chloro-1,1,1,2-tetrafluoropropane | C₃H₃ClF₄ | 150.50 |

| Atom Economy | (150.50 / 150.50) x 100 = 100% |

Chemical Reactivity and Transformation Pathways of 2 Chloro 1,1,1,2 Tetrafluoropropane

Unimolecular Decomposition and Elimination Reactions of 2-Chloro-1,1,1,2-tetrafluoropropane

2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) is a hydrochlorofluorocarbon that serves as a key intermediate in the synthesis of next-generation refrigerants. Its chemical transformation pathways, particularly through elimination reactions, are of significant industrial interest. These reactions involve the removal of hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF) to form valuable hydrofluoroolefins (HFOs). The selectivity of these reactions is highly dependent on the catalytic system and reaction conditions employed.

Selective Dehydrochlorination to 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf)

The dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane is a primary route to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with low global warming potential. google.com This transformation involves the elimination of a hydrogen atom and a chlorine atom from the HCFC-244bb molecule. The reaction is typically carried out in the gas phase over a heterogeneous catalyst. researchgate.net Achieving high selectivity towards HFO-1234yf is crucial to minimize the formation of unwanted by-products and enhance the economic viability of the process. google.com

Research has demonstrated that magnesium oxide (MgO) catalysts modified with alkali metal fluorides are effective for the selective dehydrochlorination of HCFC-244bb. researchgate.net A study investigating various potassium (K) and cesium (Cs) halide-modified MgO catalysts found that KF/MgO and CsF/MgO systems exhibited high dehydrochlorination selectivity, exceeding 97%. researchgate.net

The introduction of alkali metal fluorides, such as KF and CsF, into the MgO catalyst has been shown to improve the dehydrochlorination activity and the stability of the catalyst. researchgate.net This improvement is partly attributed to a reduction in the fluorination of the MgO support and a decrease in the deposition of chlorine species on the catalyst surface during the reaction. researchgate.net In contrast, catalysts modified with zirconium (Zr) or aluminum (Al), as well as fluorinated MgO, tended to favor the competing dehydrofluorination reaction. researchgate.net

Catalyst Performance in Dehydrochlorination of HCFC-244bb

| Catalyst | HCFC-244bb Conversion (%) | HFO-1234yf Selectivity (%) | HFO-1233xf Selectivity (%) |

|---|---|---|---|

| MgO | 15.2 | 88.1 | 11.9 |

| KF/MgO | 25.6 | 97.2 | 2.8 |

| CsF/MgO | 29.4 | 97.4 | 2.6 |

| Al-MgO | 35.1 | 79.4 | 20.6 |

| Fluorinated MgO | 33.5 | 23.5 | 76.5 |

Data sourced from a study on gas-phase selective dehydrochlorination of HCFC-244bb. researchgate.net The table shows that while unmodified MgO has good selectivity, the addition of alkali metal fluorides like KF and CsF significantly enhances both conversion and selectivity to the desired HFO-1234yf, while suppressing the formation of the dehydrofluorination product HFO-1233xf. Conversely, modifying MgO with aluminum or fluorinating it increases the selectivity towards the undesired HFO-1233xf.

The selectivity of the dehydrohalogenation reaction of HCFC-244bb is strongly influenced by the acidic and basic properties of the catalyst's surface. researchgate.net Temperature-programmed desorption (TPD) studies using ammonia (B1221849) (NH3-TPD) have indicated that a decrease in the surface acidity of the catalyst is beneficial for the dehydrochlorination of HCFC-244bb to HFO-1234yf. researchgate.net Catalysts with higher acidity tend to promote the competing dehydrofluorination reaction. researchgate.net

The role of catalyst basicity, often characterized by carbon dioxide TPD (CO2-TPD), is more complex. researchgate.net While basic sites are generally involved in dehydrohalogenation reactions, a simple correlation between basicity and selectivity is not always clear. researchgate.netmdpi.com Instead, the Hard and Soft Acids and Bases (HSAB) principle has been proposed to correlate the dehydrohalogenation selectivity with the surface chemical hardness of the catalyst. researchgate.net In this context, the dehydrochlorination pathway is favored on "harder" catalysts, while "softer" catalysts may favor dehydrofluorination. The modification of MgO with alkali metal fluorides appears to create a harder catalytic surface, thus enhancing selectivity towards HFO-1234yf. researchgate.net

A key challenge in the synthesis of HFO-1234yf from HCFC-244bb is the suppression of the competing dehydrofluorination reaction, which yields 2-chloro-3,3,3-trifluoropropene (HFO-1233xf). researchgate.net An effective strategy to inhibit this undesired pathway is the use of alkali metal fluoride-modified MgO catalysts. researchgate.net

As demonstrated in catalytic studies, the addition of potassium fluoride (KF) or cesium fluoride (CsF) to MgO significantly inhibits the dehydrofluorination process. researchgate.net On these catalysts, the selectivity for the dehydrofluorination product HFO-1233xf was reduced to less than 3%, compared to nearly 12% for unmodified MgO and as high as 76.5% for a fluorinated MgO catalyst. researchgate.net The mechanism for this inhibition is linked to the modification of the catalyst's surface properties. By introducing alkali metal fluorides, the fluorination of the MgO support is reduced, and the surface acidity is decreased, both of which are factors that disfavor the dehydrofluorination pathway. researchgate.net

Selective Dehydrofluorination to 2-Chloro-3,3,3-trifluoropropene (HFO-1233xf)

While often considered an undesired by-product in HFO-1234yf synthesis, 2-chloro-3,3,3-trifluoropropene (HFO-1233xf) is itself a valuable compound, used as a refrigerant, propellant, and foam-blowing agent. Therefore, the selective dehydrofluorination of HCFC-244bb is also a targeted transformation pathway. researchgate.netacs.org This reaction involves the removal of a hydrogen atom and a fluorine atom. The selective activation of the C-F bond over the C-Cl bond can be achieved using specific catalytic systems under controlled conditions. researchgate.net

Nanostructured aluminum-based catalysts have proven to be highly effective for the selective dehydrofluorination of HCFC-244bb to HFO-1233xf. researchgate.net Specifically, high-surface-area aluminum fluoride (HS-AlF3) and aluminum chlorofluoride (ACF, AlClₓF₃₋ₓ) have been successfully employed as heterogeneous catalysts for this transformation. researchgate.netnih.gov

These catalysts exhibit high Lewis acidity, which is crucial for activating the C-F bond. nih.gov A notable advantage of this catalytic system is its ability to achieve selective dehydrofluorination under remarkably mild conditions, such as temperatures around 70°C, without the need for an additional hydrogen source to drive the reaction. researchgate.net The amorphous and distorted structure of ACF, in particular, contributes to its high surface area and strong Lewis acidity, making it an effective catalyst for C-F bond activation. nih.gov

Other Potential Elimination and Rearrangement Processes

Beyond primary elimination pathways, the reactivity of 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) is characterized by two significant dehydrohalogenation reactions. These processes, dehydrochlorination and dehydrofluorination, are crucial for the synthesis of valuable fluoro-olefins.

Dehydrochlorination: The most prominent elimination reaction HCFC-244bb undergoes is dehydrochlorination to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). researchgate.netgoogle.com This reaction is of immense industrial importance as HFO-1234yf is a leading refrigerant with a low global warming potential. The process typically involves reacting HCFC-244bb in the vapor phase over a catalyst. researchgate.net Various catalytic systems have been investigated to optimize the selectivity and yield of this transformation.

Dehydrofluorination: A second, competing elimination pathway is the dehydrofluorination of HCFC-244bb. This reaction selectively removes hydrogen and fluorine to form 2-chloro-3,3,3-trifluoropropene (HFO-1233xf). researchgate.netresearchgate.net This transformation is also significant as HFO-1233xf is used as a foam-blowing agent, solvent, and refrigerant. This pathway is particularly notable as it involves the activation of a strong carbon-fluorine bond. researchgate.net

Currently, there is limited specific information available in the public domain regarding distinct rearrangement reactions, such as 1,2-shifts, for 2-Chloro-1,1,1,2-tetrafluoropropane. The primary focus of existing research has been on its elimination pathways to commercially significant alkenes.

Catalytic Activation and Derivatization Strategies

The transformation of the relatively inert 2-Chloro-1,1,1,2-tetrafluoropropane into more functionalized molecules hinges on catalytic strategies that can activate its strong carbon-halogen and carbon-hydrogen bonds.

Carbon-Fluorine Bond Activation Studies

The activation of the C-F bond in HCFC-244bb is a challenging yet crucial step for some of its derivatization pathways. Research has demonstrated that heterogeneous catalysts, specifically nanoscopic aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF), are effective for the selective dehydrofluorination of HCFC-244bb. researchgate.net This process yields 2-chloro-3,3,3-trifluoropropene (HFO-1233xf).

Remarkably, these catalysts can achieve the selective activation of the C-F bond at mild temperatures, such as 70°C, without the necessity of a hydrogen source to drive the reaction. researchgate.net The use of these high-surface-area metal fluorides facilitates a pathway where a C-F bond and a C-H bond are cleaved, leading to the formation of the corresponding olefin. researchgate.netresearchgate.net This catalytic C-F bond activation can be coupled with other reactions, such as hydroarylation, in one-pot procedures. researchgate.net

Carbon-Hydrogen Bond Activation Studies

Gas-phase dehydrochlorination has been successfully carried out using catalysts such as alkali metal fluoride-modified magnesium oxide (e.g., KF/MgO and CsF/MgO) and nickel phosphides. researchgate.net The interaction between the HCFC-244bb molecule and the catalyst surface is critical. It is understood that the surface properties of the catalyst, such as acidity and basicity, play a vital role. For instance, decreasing the surface acidity of modified MgO catalysts has been shown to benefit the dehydrochlorination of HCFC-244bb, indicating that a less acidic surface facilitates the necessary C-H bond cleavage for this pathway. researchgate.net

Reactivity with Strong Reducing and Oxidizing Agents

As a hydrochlorofluorocarbon, 2-Chloro-1,1,1,2-tetrafluoropropane is generally stable under normal conditions. However, it can exhibit vigorous reactivity with certain potent chemical agents. Safety profiles indicate that HCFC-244bb can react violently with strong reducing agents, such as very active metals, and strong oxidizing agents. nih.gov These reactions are particularly likely under conditions of extreme temperature. nih.gov

While specific reaction products with HCFC-244bb are not detailed in readily available literature, the reactivity profile for analogous halogenated hydrocarbons provides some insight. For example, the reaction of halogenated hydrocarbons with aluminum can be self-sustaining and generate enough heat to melt the metal. noaa.gov It is also noted that contact with acids or acid fumes can lead to the evolution of highly toxic fumes of chlorides and fluorides. nih.gov In industrial settings, catalyst regeneration for processes involving HCFC-244bb may utilize oxidizing agents like oxygen or chlorine, or reducing agents like hydrogen or methane, which implies controlled reactivity under specific process conditions. nih.gov

Reaction Kinetics and Thermodynamics of 2-Chloro-1,1,1,2-tetrafluoropropane Transformations

The efficiency and feasibility of transforming 2-Chloro-1,1,1,2-tetrafluoropropane are governed by the thermodynamics and kinetics of the underlying reactions.

Computational studies using density functional theory (DFT) have provided insight into the thermodynamics of the vapor-phase dehydrochlorination of HCFC-244bb to HFO-1234yf. This key industrial reaction has been identified as an endothermic process. The table below summarizes the calculated thermodynamic data for this reaction. noaa.gov

Table 1: Calculated Thermodynamic Data for the Dehydrochlorination of HCFC-244bb

| Thermodynamic Parameter | Value |

|---|---|

| Standard Enthalpy of Reaction (ΔrHm⊖) | Endothermic |

| Change in Gibbs Free Energy (ΔrGm⊖) | Decreases with increasing temperature |

This interactive data table is based on theoretical calculations.

The thermodynamic analysis reveals that higher reaction temperatures and lower pressures favor the formation of the desired HFO-1234yf product. noaa.gov

Kinetic studies provide information on the rate of these transformations. For the gas-phase dehydrochlorination over alkali metal fluoride-modified MgO catalysts, moderate activity has been reported, with reaction rates greater than 14 μmol h⁻¹ m⁻². researchgate.net In non-catalytic, high-temperature processes, the kinetics are rapid. Patents describe processes where HCFC-244bb is brought into contact with a heater surface at temperatures exceeding 454°C (850°F) for a contact time of less than 10 seconds to achieve dehydrochlorination, underscoring the fast reaction rates under these conditions. google.com

Vapor pressure is a critical thermodynamic property for handling and process design. Experimental measurements for HCFC-244bb have been conducted and are presented below.

Table 2: Experimental Vapor Pressure of HCFC-244bb

| Temperature (K) | Pressure (kPa) |

|---|---|

| 268.19 | 49.7 |

| 349.07 | 645.9 |

This interactive data table is based on experimental measurements. byjus.com

These data are essential for designing reactors and separation processes involved in the transformation of 2-Chloro-1,1,1,2-tetrafluoropropane.

Computational and Theoretical Chemistry Applications to 2 Chloro 1,1,1,2 Tetrafluoropropane

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of HCFC-244bb, which in turn govern its reactivity.

The molecule 2-chloro-1,1,1,2-tetrafluoropropane possesses a chiral center at the second carbon atom and internal rotational freedom around the C-C single bonds, leading to the existence of multiple conformers. Computational studies have been performed to identify the stable conformers and their relative energies. noaa.gov

Through methods like Density Functional Theory (DFT), the geometry of the molecule can be optimized to find the lowest energy arrangements of its atoms. For HCFC-244bb, computational analyses have identified several distinct conformers. noaa.gov The relative energies of these conformers are crucial as they determine their population distribution at a given temperature. For instance, one study identified five different conformers, with the energy difference between the most stable and a higher energy conformer being approximately 0.75 kcal/mol. noaa.gov This small energy difference suggests that multiple conformations are likely to be present at ambient temperatures.

Table 1: Calculated Relative Energies and Populations of HCFC-244bb Conformers

| Conformer | Relative Energy (ΔE) in kcal/mol | Population (%) |

|---|---|---|

| 1 (Lowest Energy) | 0 | 53.3 |

| 2 | 0.75 | 14.9 |

| 3 | Not Specified | Not Specified |

| 4 | Not Specified | Not Specified |

| 5 | Not Specified | Not Specified |

This table is based on data indicating the existence of multiple conformers and provides an example of the kind of data generated from conformational analysis. Specific energy values for all conformers were not available in the provided search results. noaa.gov

The electronic structure of a molecule is key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting how a molecule will interact with other chemical species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. numberanalytics.com

For 2-chloro-1,1,1,2-tetrafluoropropane, the HOMO would likely be localized around the chlorine atom and the C-H bonds, as these are the regions with higher electron density and potential for electron donation. The LUMO, on the other hand, would be expected to be associated with the antibonding orbitals of the C-Cl and C-F bonds, representing sites susceptible to nucleophilic attack.

Analysis of the charge distribution, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial positive and negative charges on each atom. In HCFC-244bb, the high electronegativity of the fluorine and chlorine atoms leads to a significant polarization of the C-F and C-Cl bonds, resulting in partial positive charges on the carbon atoms and partial negative charges on the halogen atoms. This charge distribution is critical in determining the molecule's electrostatic interactions and the preferred sites for electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions involving HCFC-244bb, providing insights into transition states and reaction energetics.

A significant reaction of 2-chloro-1,1,1,2-tetrafluoropropane is its dehydrochlorination to form 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), an important refrigerant with low global warming potential. researchgate.netgoogle.com This elimination reaction can proceed through different mechanisms, and computational chemistry is used to determine the most likely pathway by characterizing the transition state structures and their associated activation energies.

Theoretical studies on similar gas-phase elimination reactions of alkyl halides suggest that the reaction can proceed through a four-membered cyclic transition state. usfq.edu.ec In the case of HCFC-244bb, this would involve the transfer of a hydrogen atom from the methyl group to the chlorine atom, with the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond and a molecule of hydrogen chloride. The geometry, vibrational frequencies, and energy of this transition state can be precisely calculated using quantum mechanical methods. The elongation of the C-Cl bond is a critical factor in the rate-determining step of such reactions. usfq.edu.ec

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. For the vapor-phase dehydrochlorination of HCFC-244bb, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to determine the thermodynamic properties of the reaction. researchgate.net

These studies show that the synthesis of HFO-1234yf from HCFC-244bb is an endothermic reaction. researchgate.net The change in Gibbs free energy (ΔrGm⊖) for the reaction decreases as the temperature increases, indicating that higher temperatures favor the formation of the product. researchgate.net Computational analysis can also predict the influence of pressure and reactant ratios on the chemical equilibrium. researchgate.net Such energy profile maps are invaluable for optimizing industrial processes by identifying the most energy-efficient reaction conditions. chemrxiv.org

Table 2: Calculated Thermodynamic Data for the Dehydrochlorination of HCFC-244bb

| Thermodynamic Quantity | Value | Conditions |

|---|---|---|

| Reaction Type | Endothermic | - |

| Effect of Temperature on ΔrGm⊖ | Decreases with increasing temperature | - |

| Favorable Conditions for Product Formation | High Temperature, Low Pressure | - |

This table summarizes the findings from a DFT study on the thermodynamics of the dehydrochlorination of HCFC-244bb. researchgate.net

Theoretical Studies on Catalyst-Substrate Interactions

The dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane is often carried out using a catalyst to improve reaction rates and selectivity. researchgate.netresearchgate.net Theoretical studies are crucial for understanding how the HCFC-244bb molecule interacts with the catalyst surface, which is key to designing more efficient and selective catalysts.

Computational studies, often supported by DFT calculations, have investigated the dehydrochlorination of HCFC-244bb over various catalysts, including alkali metal fluoride (B91410) modified magnesium oxide (MgO) and aluminum-based catalysts like aluminum chlorofluoride (ACF) and high-surface aluminum fluoride (HS-AlF₃). researchgate.netresearchgate.net These studies reveal that the acidity and basicity of the catalyst surface play a significant role in the reaction pathway. researchgate.net For instance, decreasing the surface acidity of MgO-based catalysts has been shown to favor the desired dehydrochlorination reaction over the competing dehydrofluorination. researchgate.net

The Hard and Soft Acids and Bases (HSAB) principle has been applied in conjunction with computational results to correlate the chemical hardness of the catalyst surface with the selectivity of the dehydrohalogenation process. researchgate.net Theoretical models can simulate the adsorption of HCFC-244bb onto the catalyst surface, the breaking of the C-H and C-Cl bonds, and the desorption of the HFO-1234yf product, providing a detailed, atomistic picture of the catalytic cycle.

Adsorption Mechanisms on Catalyst Surfaces (e.g., Boron Nitride Nanosheets)

The interaction between 2-Chloro-1,1,1,2-tetrafluoropropane and catalyst surfaces is a critical first step in many of its important chemical transformations, such as dehydrohalogenation. While computational studies have extensively modeled the adsorption of similar molecules like 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124) on materials like boron nitride nanosheets and nanotubes chemicalbook.comdntb.gov.uanist.gov, specific research detailing the adsorption of HCFC-244bb on boron nitride is not as prevalent in the reviewed literature.

However, computational principles have been applied to understand its adsorption and subsequent reaction on other catalytic materials. Studies involving modified magnesium oxide (MgO) and nanoscopic aluminium fluoride (AlF₃) catalysts provide insight into the surface interactions that govern reaction pathways. researchgate.netresearchgate.net For instance, in the dehydrohalogenation of HCFC-244bb, the molecule adsorbs onto the catalyst surface where interactions with acidic and basic sites facilitate the elimination of either hydrogen chloride (HCl) or hydrogen fluoride (HF). The nature of these active sites, which can be modeled computationally, is crucial in determining the reaction's course.

Computational Prediction of Catalytic Activity and Selectivity

Computational chemistry is instrumental in predicting the activity and, more importantly, the selectivity of catalysts used in the transformation of 2-Chloro-1,1,1,2-tetrafluoropropane. mdpi.com A key industrial reaction is its dehydrohalogenation to produce valuable hydrofluoroolefins (HFOs), such as 2,3,3,3-tetrafluoropropene (HFO-1234yf) via dehydrochlorination or 2-chloro-3,3,3-trifluoropropene (HFO-1233xf) via dehydrofluorination.

Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to rationalize and predict the observed product distribution. Research has shown that the selectivity of these reactions over various solid catalysts can be correlated with their fundamental chemical properties, which are accessible through computation. researchgate.netresearchgate.net

Surface Acidity and Basicity : The acidic and basic properties of a catalyst's surface are key predictors of selectivity. For example, temperature-programmed desorption (TPD) experiments, supported by theoretical models, have shown that decreasing the surface acidity of modified MgO catalysts favors the dehydrochlorination of HCFC-244bb. researchgate.net

Hard and Soft Acids and Bases (HSAB) Principle : The HSAB principle has been successfully applied to rationalize the selectivity of dehydrohalogenation. According to this principle, the reaction's selectivity can be correlated with the chemical hardness of the catalyst's surface. researchgate.net Hard basic sites on a catalyst are more likely to abstract the harder acid (H⁺ from a C-F bond), leading to dehydrofluorination, while softer basic sites would favor abstracting the softer acid (H⁺ from a C-Cl bond), leading to dehydrochlorination.

Catalyst Composition : Computational studies support experimental findings on how catalyst composition directs the reaction outcome. For example, alkali metal fluoride modified MgO catalysts show high selectivity (>97%) for dehydrochlorination, whereas catalysts modified with zirconium or aluminum tend to favor the dehydrofluorination product. researchgate.net Similarly, nanoscopic aluminium fluoride (a Lewis acid) has been shown to effectively activate HCFC-244bb and selectively catalyze its dehydrofluorination to HFO-1233xf. researchgate.net

The table below summarizes the observed catalytic behavior for HCFC-244bb based on different catalysts, with selectivity rationalized by computational principles.

| Catalyst System | Primary Product | Dominant Reaction Pathway | Governing Computational Principle |

|---|---|---|---|

| KF or CsF modified MgO | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Dehydrochlorination | Reduced surface acidity, specific base hardness |

| Zr or Al modified MgO | 2-Chloro-3,3,3-trifluoropropene (HFO-1233xf) | Dehydrofluorination | Increased surface acidity |

| Nanoscopic Aluminium Fluoride (AlF₃) | 2-Chloro-3,3,3-trifluoropropene (HFO-1233xf) | Dehydrofluorination | Strong Lewis acidity |

Spectroscopic Parameter Prediction for Advanced Characterization

Computational chemistry provides essential methods for predicting spectroscopic parameters, which are vital for the structural elucidation and advanced characterization of molecules like 2-Chloro-1,1,1,2-tetrafluoropropane. The prediction of Nuclear Magnetic Resonance (NMR) spectra and vibrational (Infrared and Raman) spectra allows for the confident assignment of experimental signals and can help distinguish between different isomers.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of modern computational chemistry. nih.govnih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for calculating the isotropic shielding values of nuclei in a molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. The accuracy of these predictions, with mean absolute errors often falling below 0.2 ppm for ¹H shifts, is typically sufficient to distinguish between constitutional isomers and assign specific peaks to individual atoms within the molecular structure. nih.govresearchgate.net

Vibrational Spectra Prediction: Theoretical calculations are also used to predict the vibrational frequencies and intensities that constitute a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational analysis can be performed. This yields a set of vibrational modes, their corresponding frequencies, and their IR/Raman intensities. For higher accuracy, more computationally intensive anharmonic calculations can be performed to account for overtone and combination bands and to better match experimental frequencies. acs.org These theoretical spectra are invaluable for interpreting experimental data, especially for complex molecules with many vibrational modes.

Analytical Methodologies in 2 Chloro 1,1,1,2 Tetrafluoropropane Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of 2-Chloro-1,1,1,2-tetrafluoropropane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Chloro-1,1,1,2-tetrafluoropropane. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are utilized to probe the chemical environments of the hydrogen and fluorine atoms within the molecule. nih.govicpms.cz

In the ¹H NMR spectrum, the hydrogen atoms of the methyl group (-CH₃) would be expected to produce a distinct signal. The chemical shift and splitting pattern of this signal provide information about the neighboring atoms. The electronegativity of the adjacent chlorine and fluorine atoms influences the shielding of the protons, causing them to resonate at a specific frequency. Furthermore, spin-spin coupling between the protons and the adjacent fluorine atom would lead to the splitting of the proton signal into a multiplet, following the n+1 rule. docbrown.infoyoutube.com

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like HCFC-244bb due to its wide chemical shift range and the sensitivity of the ¹⁹F nucleus. icpms.czhuji.ac.il The spectrum would show distinct signals for the trifluoromethyl (-CF₃) group and the single fluorine atom on the second carbon. The chemical shifts of these signals are characteristic of their specific electronic environments. Additionally, coupling between the different fluorine nuclei (¹⁹F-¹⁹F coupling) and between the fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides valuable connectivity information, confirming the molecular structure. nih.govresearchgate.net The complexity of the spectra, which can be influenced by rotational isomers and long-range couplings, requires careful analysis to fully elucidate the structure. nih.gov

Table 1: Predicted NMR Spectral Data for 2-Chloro-1,1,1,2-tetrafluoropropane

| Nucleus | Chemical Group | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| ¹H | -CH₃ | Varies | Doublet of quartets |

| ¹⁹F | -CF₃ | Varies | Doublet |

| ¹⁹F | -CClF- | Varies | Quartet of quartets |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 2-Chloro-1,1,1,2-tetrafluoropropane by probing the molecule's vibrational modes. psu.edu These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. nih.govnih.gov

The infrared spectrum of HCFC-244bb would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. noaa.gov Key expected absorptions include:

C-H stretching vibrations from the methyl group.

C-F stretching vibrations , which are typically strong and appear in a characteristic region of the spectrum.

C-Cl stretching vibration .

C-C stretching vibrations .

Bending vibrations of the various functional groups.

The positions and intensities of these bands create a unique "fingerprint" for the molecule, allowing for its identification. psu.edu

Raman spectroscopy provides complementary information. nih.gov While C-F bonds can be observed, C-C and C-Cl bonds often produce strong Raman signals. The simultaneous use of both IR and Raman spectroscopy provides a more complete picture of the vibrational properties of 2-Chloro-1,1,1,2-tetrafluoropropane. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in 2-Chloro-1,1,1,2-tetrafluoropropane

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

| C-C | Stretching | 800 - 1200 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of 2-Chloro-1,1,1,2-tetrafluoropropane, as well as to assess its purity. nist.govnih.govdocbrown.info In a mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of HCFC-244bb will show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic pair of peaks with a specific intensity ratio (approximately 3:1), which aids in its identification. docbrown.info

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms or alkyl groups. The resulting fragment ions produce a unique pattern in the mass spectrum that can be used to confirm the identity of the compound. For instance, the loss of a chlorine atom or a trifluoromethyl group would result in prominent fragment ions.

Table 3: Predicted Key Ions in the Mass Spectrum of 2-Chloro-1,1,1,2-tetrafluoropropane

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [C₃H₃ClF₄]⁺ | 150 | 152 | Molecular Ion |

| [C₃H₃F₄]⁺ | 115 | - | Loss of Cl |

| [CF₃]⁺ | 69 | - | Trifluoromethyl cation |

| [C₂H₃ClF]⁺ | 81 | 83 | Fragmentation product |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 2-Chloro-1,1,1,2-tetrafluoropropane from complex mixtures and for quantifying its concentration.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography (GC) is the primary method for analyzing volatile compounds like 2-Chloro-1,1,1,2-tetrafluoropropane. epa.govnist.gov In GC, a gaseous sample is transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the components of the mixture between the mobile gas phase and a stationary phase coated on the inside of the column.

The choice of the GC column's stationary phase is critical for achieving good separation. Different column polarities will result in different retention times for the components of a mixture. epa.gov By carefully selecting the column and optimizing the temperature program, HCFC-244bb can be effectively separated from its isomers, precursors, and byproducts. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. Detectors such as a flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for quantification, although an electron capture detector (ECD) offers higher sensitivity for halogenated compounds. ecetoc.org

Integrated Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

The combination of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the comprehensive analysis of complex mixtures containing 2-Chloro-1,1,1,2-tetrafluoropropane. epa.govchromatographyonline.commdpi.com As the separated components elute from the GC column, they are directly introduced into the mass spectrometer for immediate identification.

This integrated technique is particularly valuable for product profiling in the synthesis of HCFC-244bb. It allows for the identification and quantification of not only the desired product but also any impurities, unreacted starting materials, and byproducts. usgs.gov The GC provides the separation, while the MS provides definitive identification based on the mass spectrum of each eluting peak. This detailed analysis is crucial for optimizing reaction conditions, ensuring product purity, and understanding potential reaction pathways. wipo.int

Solid-State Characterization for Heterogeneous Catalysts

In the research and development of catalysts for the synthesis and conversion of 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb), a thorough understanding of the catalyst's physical and chemical properties is paramount. Solid-state characterization techniques are indispensable tools for elucidating the structural, elemental, and surface properties of heterogeneous catalysts, which in turn govern their activity, selectivity, and stability. The following sections detail the application of X-ray Diffraction (XRD), Energy Dispersive Spectroscopy (EDS), and Temperature-Programmed Desorption (TPD) in the context of catalysts used in reactions involving HCFC-244bb.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. It provides detailed information about the crystallographic structure, phase composition, and physical properties of the catalyst components. In the context of catalysts relevant to 2-Chloro-1,1,1,2-tetrafluoropropane, XRD is crucial for identifying the active crystalline phases and observing any structural changes that occur during catalyst preparation or reaction.

For instance, in the dehydrochlorination of HCFC-244bb to produce the valuable hydrofluoroolefin 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), various modified magnesium oxide (MgO) catalysts have been investigated. researchgate.net XRD analysis is employed to confirm the initial crystalline structure of the support and the active components, as well as to detect any phase transformations that might occur under reaction conditions. researchgate.net

Research findings have shown that for alkali metal fluoride (B91410) modified MgO catalysts, XRD patterns can reveal the presence of new crystalline phases formed due to surface chlorination and fluorination during the dehydrochlorination reaction. researchgate.net This is critical as the nature of the active sites is directly linked to these crystalline phases. The technique can distinguish between different metal halides and oxides, providing insight into the catalyst's composition and its potential reaction mechanism. researchgate.net For example, the presence of specific fluoride or chloride phases can correlate with the catalyst's selectivity towards either dehydrochlorination or dehydrofluorination. researchgate.net

The table below summarizes typical XRD findings for catalysts used in the dehydrohalogenation of HCFC-244bb.

| Catalyst System | Key XRD Findings | Reference |

| Modified MgO | Detection of surface chlorination and fluorination, formation of new crystalline phases during reaction. | researchgate.net |

| KF/MgO | Identification of KMgF3 and KCl phases after reaction, indicating interaction between the promoter and the support. | researchgate.net |

| CsF/MgO | Confirmation of CsF and MgF2 phases, providing evidence for the chemical state of the active components. | researchgate.net |

Energy Dispersive Spectroscopy (EDS) for Elemental Composition of Catalyst Surfaces

Energy Dispersive Spectroscopy (EDS), often coupled with Scanning Electron Microscopy (SEM), is a powerful technique for determining the elemental composition of a catalyst's surface. By analyzing the characteristic X-rays emitted from a sample bombarded with an electron beam, EDS can identify the elements present and their relative abundance on the catalyst surface, which is the primary site of catalytic activity.

In the study of catalysts for the dehydrochlorination of 2-Chloro-1,1,1,2-tetrafluoropropane, EDS analysis is instrumental in confirming the successful deposition of promoters and modifiers on the catalyst support. researchgate.net It provides quantitative or semi-quantitative data on the elemental distribution, which is crucial for understanding the surface chemistry of the catalyst.

For example, in studies involving alkali metal fluoride modified MgO catalysts for the conversion of HCFC-244bb, EDS results have been used to verify the presence and distribution of elements such as potassium (K), cesium (Cs), fluorine (F), magnesium (Mg), and oxygen (O) on the catalyst surface. researchgate.net Furthermore, EDS can detect the deposition of chlorine (Cl) species on the catalyst surface after the reaction, which can impact the catalyst's stability and performance by blocking active sites or altering the surface's electronic properties. researchgate.net The reduction of chlorine deposition when using alkali metal fluorides is a key finding that correlates with improved catalyst stability. researchgate.net

The following table presents representative elemental data obtained from EDS analysis of catalysts used in HCFC-244bb dehydrochlorination.

| Catalyst | Element Detected | Significance | Reference |

| Fresh KF/MgO | K, F, Mg, O | Confirms the presence of the promoter and support elements before reaction. | researchgate.net |

| Used KF/MgO | K, F, Mg, O, Cl | Indicates the deposition of chlorine on the catalyst surface during the reaction. | researchgate.net |

| Fresh CsF/MgO | Cs, F, Mg, O | Verifies the initial elemental composition of the catalyst. | researchgate.net |

| Used CsF/MgO | Cs, F, Mg, O, Cl | Shows the accumulation of chlorine species on the catalyst surface post-reaction. | researchgate.net |

Temperature-Programmed Desorption (TPD) for Surface Acidity and Basicity Characterization

Temperature-Programmed Desorption (TPD) is a vital technique for characterizing the acid-base properties of catalyst surfaces. It involves pre-adsorbing a probe molecule (e.g., ammonia (B1221849) for acid sites, carbon dioxide for basic sites) onto the catalyst surface and then heating the sample at a controlled rate. The temperature at which the probe molecule desorbs is related to the strength of the acid or basic sites, and the amount of desorbed gas corresponds to the number of these sites.

The surface acidity and basicity of a catalyst are critical parameters that often dictate its activity and selectivity in reactions such as dehydrohalogenation. In the dehydrochlorination of 2-Chloro-1,1,1,2-tetrafluoropropane, the balance between acidic and basic sites can influence the desired reaction pathway over side reactions like dehydrofluorination. researchgate.net

Research on modified MgO catalysts for this reaction has utilized NH3-TPD and CO2-TPD to investigate the surface acidity and basicity. researchgate.net NH3-TPD studies have shown that decreasing the surface acidity of the catalyst is beneficial for the dehydrochlorination of HCFC-244bb. researchgate.net Catalysts with weaker or fewer acid sites tend to exhibit higher selectivity towards the desired 2,3,3,3-tetrafluoropropene product. researchgate.net

Conversely, the relationship between catalyst basicity, as determined by CO2-TPD, and dehydrohalogenation behavior has been found to be more complex. researchgate.net While basic sites are generally required for the initial proton abstraction step in dehydrohalogenation, the strength and nature of these sites can influence the product distribution. researchgate.net

The table below provides a summary of TPD findings for catalysts used in the dehydrochlorination of HCFC-244bb.

| Catalyst System | TPD Probe Molecule | Key Findings | Reference |

| Modified MgO | NH3 (Ammonia) | Decreased surface acidity correlates with higher dehydrochlorination selectivity. | researchgate.net |

| Modified MgO | CO2 (Carbon Dioxide) | The relationship between basicity and catalytic performance is complex and not straightforward. | researchgate.net |

| KF/MgO | NH3 (Ammonia) | Shows a reduction in the number and strength of acid sites compared to unmodified MgO. | researchgate.net |

| CsF/MgO | NH3 (Ammonia) | Exhibits a significant decrease in surface acidity, favoring the dehydrochlorination reaction. | researchgate.net |

Environmental Chemistry and Atmospheric Fate Research of 2 Chloro 1,1,1,2 Tetrafluoropropane

Atmospheric Degradation Pathways and Reaction Products

The primary mechanism for the removal of HCFCs from the troposphere is through oxidation, initiated predominantly by reaction with hydroxyl (OH) radicals. noaa.gov

The atmospheric lifetime of 2-Chloro-1,1,1,2-tetrafluoropropane is determined by its reaction rate with OH radicals. This reaction involves the abstraction of a hydrogen atom from the propane (B168953) backbone, leading to the formation of a haloalkyl radical. copernicus.org

Table 1: Example Arrhenius Parameters for Reactions of OH Radicals with Various Alkanes This table presents data for other alkanes to illustrate the format and type of data derived from kinetic studies, as specific values for 2-Chloro-1,1,1,2-tetrafluoropropane are not available.

The reaction with OH initiates a cascade of oxidation reactions. The resulting haloalkyl radical (CF₃CFClCH₂) rapidly adds molecular oxygen (O₂) to form a peroxy radical (CF₃CFClCH₂OO•).

Following its initial reaction with the OH radical, 2-Chloro-1,1,1,2-tetrafluoropropane is expected to degrade into several smaller, oxygenated compounds. While direct studies identifying the specific degradation products of this compound are scarce, the degradation pathways of similar hydrochlorofluorocarbons and hydrofluoroolefins (HFOs) provide strong indications of the likely products. umweltbundesamt.defluorocarbons.org

The peroxy radical (CF₃CFClCH₂OO•) will undergo further reactions in the atmosphere, likely with nitric oxide (NO) or hydroperoxyl radicals (HO₂), to form an alkoxy radical (CF₃CFClCH₂O•). This alkoxy radical is a key intermediate whose subsequent fate determines the final degradation products. It can decompose via C-C bond cleavage or react with O₂.

Based on the degradation mechanisms of structurally related compounds, potential degradation products for HCFC-244bb could include:

Carbonyl fluoride (B91410) (COF₂)

Trifluoroacetyl chloride (CF₃C(O)Cl)

Formyl chloride (HC(O)Cl)

Hydrogen fluoride (HF) and Hydrogen chloride (HCl)

Trifluoroacetic acid (TFA; CF₃COOH) : A persistent and water-soluble compound, TFA is a known degradation product of other fluorinated compounds like HFO-1234yf. umweltbundesamt.denih.gov Its formation from HCFC-244bb would be of environmental significance due to its persistence in aquatic systems. umweltbundesamt.denih.govunep.org

Trifluoroacetaldehyde (CF₃CHO) : This compound is a known intermediate in the atmospheric breakdown of substances containing a CF₃CH= group. fluorocarbons.org

The ultimate fate of these degradation products involves either further gas-phase reactions, photolysis, or removal from the atmosphere through wet and dry deposition. umweltbundesamt.de

Photolytic Degradation Studies

Direct absorption of solar radiation (photolysis) can be another degradation pathway for HCFCs, particularly in the stratosphere where high-energy UV radiation is more abundant. noaa.gov This process involves the breaking of chemical bonds within the molecule. For HCFCs, the C-Cl bond is the most susceptible to photolytic cleavage.

Infrared multiphoton dissociation (IRMPD) is a laboratory technique used to study the unimolecular dissociation dynamics of molecules under collision-free conditions. While specific IRMPD studies on 2-Chloro-1,1,1,2-tetrafluoropropane were not found in the surveyed literature, research on analogous compounds like 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) provides insight into the general methodological approach. These studies often use photofragmentation translational spectroscopy to identify dissociation channels and their relative importance. For similar molecules, competitive dissociation pathways such as three-centered HCl elimination and C-Cl bond rupture have been observed.

The quantum yield (Φ) for a photochemical process is the fraction of absorbed photons that result in a specific chemical transformation. Determining the quantum yield for the photolysis of 2-Chloro-1,1,1,2-tetrafluoropropane is essential for quantifying its atmospheric lifetime with respect to direct solar radiation.